4-[(4-nitrophenyl)methyl]piperidine hydrochloride
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Overview
Description
4-[(4-nitrophenyl)methyl]piperidine hydrochloride is an organic compound that features a piperidine ring substituted with a 4-nitrophenylmethyl group
Mechanism of Action
While the specific mechanism of action for “4-[(4-nitrophenyl)methyl]piperidine hydrochloride” is not explicitly mentioned in the search results, piperidine derivatives are known to exhibit a wide range of biological activities . They are present in more than twenty classes of pharmaceuticals and are used in the design of many drugs .
Safety and Hazards
While specific safety and hazard information for “4-[(4-nitrophenyl)methyl]piperidine hydrochloride” is not available in the search results, it’s important to handle all chemical compounds with care. For instance, a related compound, 4-Methylpiperidine, is classified as a skin corrosive and is highly flammable .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-nitrophenyl)methyl]piperidine hydrochloride typically involves the reaction of 4-nitrobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
4-[(4-nitrophenyl)methyl]piperidine hydrochloride undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Oxidation: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or other strong bases.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products Formed
Reduction: 4-[(4-aminophenyl)methyl]piperidine hydrochloride.
Substitution: Various substituted piperidine derivatives.
Oxidation: Oxidized piperidine derivatives.
Scientific Research Applications
4-[(4-nitrophenyl)methyl]piperidine hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
4-[(4-aminophenyl)methyl]piperidine hydrochloride: A reduced form of the compound with an amino group instead of a nitro group.
4-[(4-methylphenyl)methyl]piperidine hydrochloride: A similar compound with a methyl group instead of a nitro group.
Uniqueness
4-[(4-nitrophenyl)methyl]piperidine hydrochloride is unique due to the presence of the nitro group, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Properties
CAS No. |
333993-27-4 |
---|---|
Molecular Formula |
C12H17ClN2O2 |
Molecular Weight |
256.7 |
Purity |
95 |
Origin of Product |
United States |
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